Product packaging for p-(3-Dodecyl)benzenesulphonic acid(Cat. No.:CAS No. 18777-54-3)

p-(3-Dodecyl)benzenesulphonic acid

Cat. No.: B097541
CAS No.: 18777-54-3
M. Wt: 326.5 g/mol
InChI Key: QJRVOJKLQNSNDB-UHFFFAOYSA-N
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Description

Contextualization as a Linear Alkylbenzene Sulfonic Acid (LABSA) Isomer

Linear alkylbenzene sulphonic acids (LABSAs) are a class of anionic surfactants that are produced in large quantities globally. They are synthesized through the sulphonation of linear alkylbenzenes (LABs). Commercial LABSA is not a single compound but rather a complex mixture of isomers and homologues, with the alkyl chain length typically ranging from C10 to C14. p-(3-Dodecyl)benzenesulphonic acid is one of the specific positional isomers within the C12 distribution of LABSA.

The position of the phenyl group on the linear alkyl chain significantly influences the physicochemical properties of the resulting sulphonic acid, such as its solubility, surface tension reduction, and biodegradability. The notation "p-(3-Dodecyl)" specifies that the phenyl ring is attached to the third carbon atom of the dodecyl chain, and the sulphonic acid group is in the para position on the benzene (B151609) ring. The properties of these individual isomers are of great interest to researchers as they can lead to the development of more effective and environmentally benign surfactant formulations.

Academic Significance and Current Research Trajectories

The academic significance of this compound, and LABSA isomers in general, is rooted in their widespread industrial use and environmental presence. Research into this compound and its relatives follows several key trajectories:

Enhanced Catalytic Applications: Dodecylbenzenesulphonic acid (DBSA) has been recognized as a cost-effective, eco-friendly, and readily available Brønsted acid catalyst for various organic transformations. nih.gov Its dual functionality as both an acid catalyst and a surfactant allows it to facilitate reactions in aqueous media, aligning with the principles of green chemistry. nih.gov Research has demonstrated its efficiency in the synthesis of complex molecules like bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes. nih.gov

Advancements in Polymer Science: A significant area of research involves the use of DBSA as a dopant for conducting polymers. When used to dope (B7801613) polymers like polyaniline (PANI) and poly(2-chloroaniline), DBSA enhances their solubility, stability, and electrical conductivity. researchgate.net This has potential applications in the development of antistatic coatings, materials for electromagnetic shielding, and components for energy storage devices. researchgate.net Studies have investigated how varying the concentration of DBSA affects the structural and electronic properties of these polymers.

Environmental Fate and Behavior: The environmental impact of surfactants is a major area of academic inquiry. Research on LABSA isomers focuses on their biodegradation pathways and their distribution in various environmental compartments. Understanding the behavior of specific isomers like this compound is crucial for assessing the environmental safety of detergent formulations.

Interactive Data Table: Properties of Dodecylbenzenesulphonic Acid

PropertyValueReference
Molecular Formula C18H30O3S mdpi.com
Molecular Weight 326.5 g/mol mdpi.com
Appearance Yellow to brown liquid researchgate.net
Melting Point 10 °C mdpi.comresearchgate.net
Boiling Point >204.5 °C researchgate.net
Solubility in Water Very good mdpi.comresearchgate.net
Corrosivity Corrosive to metals researchgate.net

Detailed Research Findings:

Recent studies have delved into the specifics of how DBSA influences material properties. For instance, in the realm of polymer chemistry, research has shown that the presence of DBSA can reduce the thermal stability of poly(2-chloroaniline)/silk blends while enhancing their electrical conductivity. researchgate.net The dodecyl group of DBSA plays a crucial role in improving the processability of these polymer blends in organic solvents. researchgate.net

In a different application, DBSA has been investigated as a component in rejuvenators for aged bitumen. The sulfonic group in DBSA can interact with asphaltenes, helping to restore the colloidal structure and physical properties of the aged material. This research highlights the potential of DBSA in civil engineering applications, contributing to more sustainable infrastructure practices.

Furthermore, the use of dodecylbenzenesulphonic acid as an impregnation medium for thin-layer chromatography demonstrates its utility in analytical chemistry for the detection of amino acids and dipeptides. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3S B097541 p-(3-Dodecyl)benzenesulphonic acid CAS No. 18777-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-dodecan-3-ylbenzenesulfonic acid
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InChI

InChI=1S/C18H30O3S/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21)
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InChI Key

QJRVOJKLQNSNDB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H30O3S
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DSSTOX Substance ID

DTXSID7058670
Record name 4-(3-Dodecanyl)benzenesulfonic acid
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Molecular Weight

326.5 g/mol
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Physical Description

Brown viscous liquid; [Alfa Aesar MSDS]
Record name Benzenesulfonic acid, C10-16-alkyl derivatives
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CAS No.

18777-54-3, 68584-22-5, 2212-50-2
Record name 4-(1-Ethyldecyl)benzenesulfonic acid
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Synthetic Methodologies and Process Optimization in P 3 Dodecyl Benzenesulphonic Acid Production

Sulfonation of Linear Alkylbenzene (LAB) as a Primary Route

The most prevalent industrial method for producing p-(3-dodecyl)benzenesulphonic acid is through the sulfonation of linear alkylbenzene (LAB). scholarsresearchlibrary.com This process is a type of electrophilic aromatic substitution reaction. alfa-chemistry.com In this reaction, dodecylbenzene (B1670861), the specific LAB used for this product, is treated with a sulfonating agent. alfa-chemistry.com The sulfonation process introduces a sulfonic acid group (-SO3H) onto the benzene (B151609) ring of the dodecylbenzene molecule. alfa-chemistry.com

The term "linear" in linear alkylbenzene refers to the starting alkene (dodecene) used in its synthesis, not the final product structure, which consists of several isomers of phenyldodecane. wikipedia.org The sulfonation of these isomers results in a mixture of dodecylbenzenesulfonic acids. wikipedia.org The reaction is typically followed by neutralization with a base, such as sodium hydroxide, to produce the corresponding sulfonate salt, which is widely used in detergents. wikipedia.org

Advanced Synthetic Techniques and Continuous Reactor Systems

Modern production of this compound has increasingly moved towards advanced synthetic techniques and continuous reactor systems to improve efficiency and safety. Continuous processes, often utilizing sulfur trioxide (SO3) gas, are favored for large-scale industrial production. researchgate.net These systems offer better control over reaction conditions and can lead to higher product yields compared to batch processes.

A notable innovation is the use of microreactors, which offer rapid mixing of reactants and precise temperature control. google.com One patented method describes a circulating microreactor system for the sulfonation of dodecylbenzene with sulfur trioxide in a solvent like 1,2-dichloroethane. google.com This technique aims to minimize side reactions and hot spots by ensuring the sulfonating agent's concentration is not excessively high locally. google.com The product can be recycled back into the reactor to further react with the incoming dodecylbenzene, enhancing the conversion rate. google.com Such systems can achieve a high purity of dodecylbenzenesulfonic acid, potentially up to 98%, with minimal waste acid generation. google.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the production of this compound is critically dependent on the careful optimization of several reaction parameters. These include the choice of sulfonating agent, reaction temperature, and the ratio of reactants.

The choice of sulfonating agent significantly impacts the efficiency and outcome of the reaction. Common sulfonating agents include sulfur trioxide (SO3), oleum (B3057394) (a solution of SO3 in sulfuric acid), and chlorosulfonic acid. alfa-chemistry.comresearchgate.net

Sulfur Trioxide (SO3): Gaseous SO3 is a highly reactive and preferred sulfonating agent in modern industrial processes due to its efficiency and the fact that it does not produce water as a byproduct, which can dilute the acid. researchgate.netgoogle.com Using SO3 in a continuous process can yield a product with 95-96% active matter. researchgate.net However, its high reactivity requires careful control to prevent side reactions and color degradation of the product. google.com

Oleum: Sulfonation with oleum is another established method. researchgate.net It is a strong sulfonating agent, but the reaction is reversible and produces water, which can lead to a lower concentration of the final product. chemicalbook.com Typically, oleum sulfonation results in a product with 88-90% active matter and a higher percentage of sulfuric acid as a byproduct compared to SO3 sulfonation. researchgate.net

Chlorosulfonic Acid: This agent reacts readily at room temperature and provides a high yield of the sulfonic acid. alfa-chemistry.com However, it is toxic and produces corrosive hydrogen chloride gas as a byproduct, posing environmental and handling challenges. alfa-chemistry.com

Sulfonating AgentTypical Product Purity (LABSA)Key AdvantagesKey Disadvantages
Sulfur Trioxide (SO3) 95-96% researchgate.netHigh reactivity, no water byproduct researchgate.netgoogle.comRequires careful control to avoid side reactions google.com
Oleum 88-90% researchgate.netEstablished technologyReversible reaction, produces water, more waste acid researchgate.netchemicalbook.com
Chlorosulfonic Acid High Yield alfa-chemistry.comFast reaction at room temperature alfa-chemistry.comToxic, produces corrosive HCl gas alfa-chemistry.com

Precise control of temperature and the molar ratio of reactants is crucial for maximizing the yield and purity of this compound.

Temperature: The sulfonation of dodecylbenzene is an exothermic reaction, necessitating effective temperature management. google.com For sulfonation with sulfuric acid, the temperature is typically kept below 40°C during the initial addition of the acid and then raised to 60-70°C for the reaction to proceed for a couple of hours. alfa-chemistry.com In processes using stable liquid sulfur trioxide, an optimal sulfonation temperature is reported to be between 40-45°C. google.com Studies on related compounds have also highlighted the importance of temperature control to influence the properties of the final product. researchgate.net

Reactant Ratio: To ensure the complete conversion of linear alkylbenzene, a slight excess of the sulfonating agent is often used. google.com For instance, a molar ratio of sulfonating agent to linear alkylbenzene greater than 1.04:1, combined with an aging step at an elevated temperature, has been found to produce a linear alkylbenzene sulfonic acid that is essentially free of unreacted starting material. google.com In microreactor systems, the molar ratio of sulfur trioxide to dodecylbenzene can be precisely controlled, for example, at 1.5:1, to drive the reaction to completion. google.com

Analogous Synthetic Approaches for Related Alkylbenzenesulfonic Acids

The fundamental principles of synthesizing this compound are applicable to a broader range of alkylbenzenesulfonic acids. scholarsresearchlibrary.comnih.gov These compounds, which vary in the length and branching of their alkyl chains, are also produced through the sulfonation of the corresponding alkylbenzenes. scholarsresearchlibrary.com For example, the synthesis of linear alkylbenzene sulfonates (LAS) with different alkyl chain lengths (e.g., C10-C13 or C12-C15) follows the same primary route of sulfonating the appropriate linear alkylbenzene. scholarsresearchlibrary.com

Furthermore, branched alkylbenzene sulfonates (BAS), which were more common in the past, were synthesized by the Friedel–Crafts alkylation of benzene with a branched alkene like propylene (B89431) tetramer, followed by sulfonation. wikipedia.org The choice of the starting alkylbenzene dictates the properties of the resulting sulfonic acid and its subsequent applications. wikipedia.org

Catalytic Applications of P 3 Dodecyl Benzenesulphonic Acid

Role as a Brønsted Acid Catalyst in Organic Synthesis

DBSA's strong acidic nature makes it an effective proton donor, enabling it to catalyze a wide array of acid-catalyzed reactions. scirp.orgd-nb.info Its utility is demonstrated in the synthesis of various heterocyclic compounds and in esterification reactions.

Synthesis of Bis(indolyl)methanes and Bis(4-hydroxycoumarin-3-yl)methanes

DBSA has proven to be a highly effective catalyst for the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes. scirp.org These compounds are of significant interest due to their presence in biologically active molecules. scirp.orgsamipubco.comresearchgate.net

The synthesis of bis(indolyl)methanes involves the reaction of indoles with aldehydes. scirp.org DBSA efficiently catalyzes this electrophilic substitution reaction, leading to good to excellent yields of the desired products in water. scirp.org Similarly, DBSA catalyzes the condensation of 4-hydroxycoumarin (B602359) with various aromatic aldehydes to produce 3,3'-arylidene bis(4-hydroxycoumarin) derivatives. scirp.orgresearchgate.net The use of DBSA as a Brønsted acid-surfactant catalyst in aqueous media makes this method operationally simple and environmentally friendly. scirp.orgresearchgate.net The reaction can be carried out under reflux conditions or with microwave irradiation, with the latter often resulting in shorter reaction times. scirp.orgresearchgate.net

The proposed mechanism for the formation of 3,3-arylidene bis(4-hydroxycoumarin) involves an initial Knoevenagel condensation of the aldehyde with one molecule of 4-hydroxycoumarin, followed by a Michael addition of a second 4-hydroxycoumarin molecule. scirp.org

Table 1: Synthesis of 3,3-Arylidene Bis(4-hydroxycoumarin) Derivatives Using DBSA

Entry Aldehyde Method Time Yield (%)
1 Benzaldehyde Reflux 40 min 94
2 4-Chlorobenzaldehyde Reflux 45 min 92
3 4-Nitrobenzaldehyde Reflux 35 min 96
4 Benzaldehyde Microwave 12 min 95
5 4-Chlorobenzaldehyde Microwave 10 min 94
6 4-Nitrobenzaldehyde Microwave 8 min 98

Data sourced from a study by Shamsaddini et al. researchgate.net

Synthesis of 1,8-Dioxo-decahydroacridines in Aqueous Media

DBSA has been successfully employed as a catalyst for the one-pot synthesis of 1,8-dioxo-decahydroacridines in aqueous media. This method is considered a clean and efficient approach for the preparation of these nitrogen-containing heterocyclic compounds. documentsdelivered.com The reaction typically involves the condensation of an aromatic aldehyde, an amine, and a dimedone derivative. The use of DBSA in water as the reaction medium offers an environmentally friendly alternative to traditional methods that often require harsh conditions and organic solvents. bohrium.combohrium.comresearchgate.net

Esterification Reactions, including Mono-fatty alcohol polyoxyethylene maleate (B1232345) esters and Sunflower Soapstock Fatty Acids

DBSA is a widely used acid catalyst in various esterification reactions. google.comchemicalbook.com It has been utilized in the synthesis of mono-fatty alcohol polyoxyethylene maleate esters. The process generally involves a two-step reaction where maleic anhydride (B1165640) is first reacted with a long-chain fatty alcohol to form a monoester, which is then esterified with a polyoxyethylene glycol. google.com While specific details on the use of DBSA in this exact synthesis are limited in the provided context, alkylbenzenesulfonic acids are listed as suitable catalysts for such esterifications. google.com

Furthermore, DBSA has been investigated as a catalyst for the esterification of fatty acids derived from sunflower soapstock. researchgate.netresearchgate.netgrafiati.com Soapstock, a byproduct of the vegetable oil refining industry, is a source of free fatty acids that can be converted into valuable esters, such as those used in biodiesel production. researchgate.netdss.go.thneliti.com In a study on the esterification of sunflower soapstock fatty acids with butanol, an alkylbenzenesulfonic acid catalyst was used. researchgate.netresearchgate.net The research aimed to determine the optimal conditions, such as reaction time and catalyst concentration, to maximize the yield of butyl esters. researchgate.net The results indicated that a catalyst concentration of 3.5% and a duration of 12 hours led to a product yield of 91.5%. researchgate.net

Table 2: Esterification of Sunflower Soapstock Fatty Acids with Butanol using an Alkylbenzenesulfonic Acid Catalyst

Parameter Value
Catalyst Concentration 3.5%
Reaction Duration 12 hours
Product Yield 91.5%
Acid Value of Product 4.05 mg KOH/g

Data sourced from a study by Zygin et al. researchgate.net

Synthesis of 4H-Pyran Derivatives via Multi-component Reactions

DBSA has been effectively used as a catalyst in the multi-component synthesis of 4H-pyran derivatives. scielo.brscienceopen.comresearchgate.netscielo.br These reactions typically involve the one-pot condensation of an aromatic aldehyde, a β-ketoester or β-diketone, and a source of cyanide or another active methylene (B1212753) compound. scielo.brmjbas.com The use of DBSA in a water-based microemulsion system has been shown to be particularly effective. scielo.brscienceopen.comscielo.br This approach offers several advantages, including high yields, simple procedures, and environmentally friendly conditions. scienceopen.comscielo.br The DBSA catalyst can often be recycled and reused with minimal loss of activity. researchgate.net

Table 3: DBSA-Catalyzed Synthesis of 4H-Pyran Derivatives

Aldehyde β-Diketone/β-Ketoester Yield (%)
4-Chlorobenzaldehyde Dimedone 95
4-Nitrobenzaldehyde Dimedone 98
Benzaldehyde Ethyl Acetoacetate 92
4-Methylbenzaldehyde Acetylacetone 94

Illustrative data based on typical yields reported in the literature.

Mechanistic Investigations of p-(3-Dodecyl)benzenesulphonic acid Catalysis

The catalytic activity of this compound stems from its nature as a Brønsted acid, meaning it is a proton (H+) donor. scirp.orgd-nb.info In the various reactions it catalyzes, the initial step typically involves the protonation of a substrate by DBSA.

For instance, in the synthesis of bis(indolyl)methanes, DBSA protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the indole (B1671886). A second molecule of indole then reacts in a similar fashion to form the final product.

In the case of esterification, DBSA protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. The surfactant nature of DBSA is particularly advantageous in reactions involving immiscible reactants, such as in aqueous media. scirp.orgresearchgate.net The long hydrophobic dodecyl chain can form micelles or emulsions, creating a microenvironment where the reactants are brought into close proximity, thereby increasing the reaction rate. scielo.brscienceopen.comscielo.br This dual functionality as both an acid catalyst and a surfactant makes DBSA a highly effective and versatile catalyst in organic synthesis. scienceopen.comscielo.br

Elucidation of Reaction Pathways and Proposed Intermediates

The catalytic activity of DBSA is rooted in its ability to protonate substrates, thereby initiating a variety of reaction pathways. For instance, in esterification reactions, DBSA protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester and regenerate the catalyst.

In the synthesis of bis(indolyl)methanes, DBSA catalyzes the reaction between indoles and aldehydes. researchgate.net The proposed mechanism involves the initial protonation of the aldehyde by DBSA, enhancing its electrophilicity. This is followed by the electrophilic substitution of two indole molecules at the C3 position onto the activated aldehyde.

Furthermore, in the context of carbon-based solid acid catalysts functionalized with alkyl benzene (B151609) sulfonic acid groups, the reaction mechanism for their synthesis involves the dehydration of a starch source into molecules like 5-(hydroxymethyl)-2-furaldehyde (HMF). semanticscholar.org This is followed by the hydrothermal carbonization of HMF into a carbon-rich resin, which then reacts with the alkyl benzene sulfonic acid to embed the sulfonic acid groups onto the carbon structure. semanticscholar.org

Role of Microemulsion Systems and Surfactant Properties in Catalysis

The surfactant properties of DBSA are crucial for its catalytic activity, especially in reactions involving immiscible reactants. DBSA can form microemulsion systems, which are thermodynamically stable, isotropic dispersions of oil and water. researchgate.netresearchgate.net These systems create a large interfacial area between the reactants, effectively increasing their local concentrations and overcoming mass transfer limitations.

In a cyclohexane/DBSA/water microemulsion system used for esterification, DBSA acts as a surfactant to form micelles that can entrap water produced during the reaction. researchgate.net This shift in equilibrium favors the formation of the ester product, leading to higher conversion rates. researchgate.netresearchgate.net The ability of DBSA to form these microemulsions makes it a superior catalyst compared to conventional acids in certain applications. researchgate.net

The formation of microemulsions and the associated increase in interfacial area are key to enhancing reaction rates. For example, in the synthesis of 4H-pyran derivatives, the DBSA/H2O microemulsion system provides a medium where the reactants are brought into close proximity, facilitating the multicomponent condensation reaction. researchgate.net

Dual Catalysis Mechanism (Brønsted Acidity and Surfactant Effect)

The remarkable catalytic efficiency of DBSA is often attributed to its dual-function mechanism, acting as both a Brønsted acid and a surfactant. researchgate.netresearchgate.net As a Brønsted acid, the sulfonic acid group provides the necessary protons to activate substrates and catalyze the reaction. researchgate.netresearchgate.net Simultaneously, its surfactant properties facilitate the formation of micelles or microemulsions, which serve as microreactors. researchgate.netresearchgate.net

This combined effect is particularly advantageous in aqueous media, where the hydrophobic dodecyl chain of DBSA forms the core of the micelle, creating a nonpolar environment for organic reactants, while the hydrophilic sulfonic acid groups are oriented towards the aqueous phase. researchgate.net This arrangement not only increases the concentration of reactants but also provides the acidic sites in close proximity to the reacting molecules. This dual role allows DBSA to effectively catalyze a wide range of organic transformations, including esterification, condensation, and the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net

Influence of Catalyst Concentration and Type on Reaction Efficiency

The concentration of DBSA plays a significant role in reaction efficiency. Studies on the micellization of DBSA have shown that its behavior changes above and below the critical micelle concentration (CMC). researchgate.net Below the CMC, DBSA exists as individual molecules, and its catalytic activity is primarily due to its Brønsted acidity. Above the CMC, it forms micelles, and the reaction benefits from the microreactor effect. Therefore, the optimal catalyst concentration often lies above the CMC to leverage the dual catalytic mechanism. For instance, in the formulation of conductive hydrogel foams, DBSA concentrations beyond the CMC were necessary to stabilize the foam structure. researchgate.net

The type of catalyst also significantly impacts reaction efficiency. When comparing DBSA to other acid catalysts, its unique surfactant properties often give it an edge, especially in multiphase systems. For example, in the synthesis of 3,4-dihydropyrimidinone derivatives, DBSA was found to be highly effective both in water and under solvent-free conditions. researchgate.net Similarly, in the acetalization of glycerol (B35011), DBSA proved to be an excellent catalyst under solvent-free conditions, leading to high yields of glycerol acetals. researchgate.net

In the context of solid catalysts, the type of alkyl benzene sulfonic acid used to functionalize the carbon support can influence the catalytic activity. A study on carbon-based solid acid catalysts showed that those functionalized with tetradecyl, hexadecyl, and octadecyl benzene sulphonic acids exhibited similar catalytic activity to a p-toluene sulphonic acid functionalized catalyst in an esterification reaction. semanticscholar.orgscirp.org

Heterogeneous Catalysis and Carbon-Based Acid Catalysts Functionalized with Alkyl Benzene Sulfonic Acid Groups

The principles of green chemistry have spurred the development of recyclable solid acid catalysts to replace corrosive and toxic liquid acids. scirp.org Carbon-based materials functionalized with alkyl benzene sulfonic acid groups have emerged as promising heterogeneous catalysts due to their low cost, high stability, and significant catalytic activity. semanticscholar.org

Preparation and Characterization of Novel Solid Acid Catalysts

A novel and safer method for preparing carbon-based solid acid catalysts involves the hydrothermal treatment of a mixture of starch and an alkyl benzene sulfonic acid. semanticscholar.orgscirp.org This method avoids the use of hazardous concentrated or fuming sulfuric acid. researchgate.net The process typically involves heating the mixture to around 200°C under a nitrogen atmosphere. semanticscholar.org The resulting black solid is then washed and dried to obtain the final catalyst. semanticscholar.org

These catalysts are characterized using various analytical techniques. Fourier-transform infrared spectroscopy (FT-IR) is used to identify the presence of key functional groups, such as the sulfonic acid group (-SO3H), hydroxyl (-OH), and C=C bonds. semanticscholar.org X-ray diffraction (XRD) analysis helps in understanding the structure of the carbon support. semanticscholar.orgscirp.org Elemental analysis can be employed to determine the sulfur content and, consequently, the density of the sulfonic acid groups on the catalyst surface. nih.gov

Table 1: Comparison of Catalytic Activity in Esterification

CatalystDescriptionEsterification Rate (%)
cat1p-toluene sulphonic acid carbon-based solid acid catalyst~95
cat2tetradecyl benzene sulphonic acid carbon-based solid acid catalyst~95
cat3hexadecyl benzene sulphonic acid carbon-based solid acid catalyst~95
cat4octadecyle benzene sulphonic acid carbon-based solid acid catalyst~95
Data sourced from a study on the esterification of Mono-fatty alcohol polyoxyethylene maleate esters with 1,4-butanediol. scirp.orgscirp.org

Reusability and Stability of Catalytic Systems

A significant advantage of these carbon-based solid acid catalysts is their reusability and stability. scirp.orgresearchgate.net After a reaction cycle, the solid catalyst can be easily recovered by simple filtration, washed, and reused in subsequent reactions. scirp.org Studies have shown that these catalysts can be recycled multiple times without a significant loss in their catalytic activity. scirp.orgresearchgate.net For instance, a carbon-based solid acid catalyst functionalized with alkyl benzene sulfonic acid was successfully reused for five cycles in an esterification reaction with its activity remaining unchanged. scirp.orgresearchgate.net This high stability and reusability make them an economically and environmentally attractive alternative to homogeneous catalysts. scirp.org

Applications in Advanced Materials and Polymer Science

Doping of Conductive Polymers with Dodecylbenzenesulfonic Acid (DBSA)

Dodecylbenzenesulfonic acid (DBSA) has become a cornerstone dopant for intrinsically conductive polymers (ICPs). Its function extends beyond simply introducing charge carriers into the polymer backbone; its bulky, flexible alkyl chain simultaneously enhances the processability and solubility of these often intractable materials, making it a "dopant-plasticizer."

Polyaniline (PANI) Systems: Synthesis, Characterization, and Enhanced Conductivity

DBSA is arguably the most significant dopant for creating processable, conductive polyaniline (PANI). It facilitates the synthesis of PANI in its conductive emeraldine (B8112657) salt form, which is soluble in common organic solvents.

Synthesis and Characterization: DBSA-doped PANI (PANI-DBSA) is typically synthesized via chemical oxidative polymerization of aniline (B41778). researchgate.netresearchgate.net In this process, DBSA acts as both the dopant, protonating the PANI backbone, and as a surfactant, forming micelles that serve as nanoreactors for the polymerization. researchgate.net This micellar environment helps to control the morphology and enhances the solubility of the resulting polymer. researchgate.net Emulsion polymerization is another common method where DBSA serves as the emulsifier and dopant. nih.govnih.gov

Characterization of PANI-DBSA confirms the successful doping and polymerization. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic peaks for the quinonoid and benzenoid rings of PANI, as well as vibrations indicating the presence of charged species (polarons/bipolarons) resulting from doping. researchgate.netrsc.org Ultraviolet-visible (UV-vis) spectroscopy shows absorption bands corresponding to the polaron transitions, which are indicative of the conductive state of PANI. researchgate.netresearchgate.net The morphology, often observed using Scanning Electron Microscopy (SEM), can range from granular to nanofiber or needle-like shapes, with the latter being associated with higher conductivity. researchgate.netresearchgate.net

Enhanced Conductivity: The primary advantage of using DBSA is the significant enhancement in electrical conductivity. The degree of conductivity is influenced by factors such as the molar ratio of DBSA to aniline and the specific synthesis conditions. researchgate.net Research has shown that optimizing these parameters can lead to substantial conductivity values. For instance, PANI nanoparticles prepared in a DBSA micellar solution have achieved conductivities as high as 24 S/cm. researchgate.net Another study synthesizing PANI-DBSA in xylene reported a conductivity of approximately 2.03 S/cm after an optimal reaction time of 24 hours. researchgate.netresearchgate.net

Table 1: Synthesis and Conductivity of DBSA-Doped Polyaniline (PANI-DBSA)
Synthesis MethodOxidantDBSA:Aniline Molar RatioResulting Conductivity (S/cm)Reference
Chemical oxidative polymerization in micellar solutionAmmonium (B1175870) persulfate (APS)VariableUp to 24 S/cm researchgate.net
Chemical oxidative polymerization in xyleneBenzoyl peroxide (BPO)0.8:1~2.03 S/cm researchgate.netresearchgate.net
Emulsion polymerizationAmmonium persulfate (APS)1:19.1 x 10⁻³ S/cm (in PANI/PLA fiber) nih.gov

Poly(3-hexylthiophene) (P3HT) Films: Spectroscopic, Electronic, and Structural Modifications

DBSA also serves as an effective p-type dopant for poly(3-hexylthiophene) (P3HT), a benchmark polymer in organic photovoltaics and electronics. Doping with DBSA induces significant changes in the material's properties.

Spectroscopic and Electronic Modifications: The doping of P3HT with DBSA is clearly evidenced by spectroscopic changes. A new, strong absorption peak emerges in the near-infrared (NIR) region, typically around 800 nm. nih.govmdpi.com This peak is attributed to the formation of polarons on the P3HT backbone, confirming the charge transfer from the polymer to the dopant. nih.govmdpi.com Concurrently, the doping process affects the electronic properties, with studies showing that the ionization potential of P3HT films is highly affected by the introduction of DBSA. nih.govmdpi.com

Structural Modifications and Conductivity Enhancement: Structurally, the addition of DBSA can disrupt the crystalline, grain-sized domains of P3HT. mdpi.com Despite this disturbance to the nanostructure, the electrical conductivity of P3HT films increases dramatically. Research has demonstrated that the conductivity can be enhanced by nearly 1000-fold upon doping with DBSA. nih.govmdpi.com This remarkable increase opens new avenues for controlling the electronic characteristics of P3HT-based materials. mdpi.com

Table 2: Effect of DBSA Doping on Poly(3-hexylthiophene) (P3HT) Film Properties
PropertyObservation upon DBSA DopingReference
UV-Vis-NIR AbsorptionEmergence of a new absorption peak at ~800 nm nih.govmdpi.com
ConductivityIncrease of nearly 1000 times nih.govmdpi.com
Ionization PotentialHighly affected nih.govmdpi.com
Crystallinity/StructureGrain-sized crystals are disturbed mdpi.com

Impact on Charge Transport and Device Performance in Organic Electronics (e.g., OFTs, OPVs, Bioelectronics, Supercapacitors, Solar Cells)

The ability of DBSA to render conductive polymers both highly conductive and processable is crucial for their integration into various organic electronic devices.

The enhanced conductivity in DBSA-doped polymers directly improves charge transport. In composites of PANI-DBSA and carbon black, the dominant charge transport mechanism was identified as three-dimensional variable range hopping (3D-VRH). researchgate.net The incorporation of DBSA facilitates this hopping of charge carriers, leading to higher DC conductivity. researchgate.net

This improved charge transport translates to better performance in a range of applications:

Organic Field-Effect Transistors (OFETs): Doping P3HT with sulfonic acids like DBSA can significantly improve hole mobility, a key parameter for OFET performance. nih.govnih.gov

Organic Photovoltaics (OPVs) and Solar Cells: The addition of DBSA to polymer blends is explored to enhance the structural, spectroscopic, and electronic control, which is beneficial for OPV applications. nih.govmdpi.com

Bioelectronics: DBSA-doped polymers like P3HT and PEDOT:DBSA are promising for bioelectronics due to their interesting electronic properties and improved processability. researchgate.netnih.govmdpi.com

Supercapacitors: PANI-DBSA composites have been successfully used as electrode materials for supercapacitors. A PANI-DBSA composite electrode exhibited a high specific capacity of 569 F/g and excellent cycling stability, retaining over 85% of its capacity after 20,000 cycles. ossila.com Another study reported a specific capacitance of 160 F/g for pristine PANI-DBSA. rsc.org The high conductivity and tailored morphology provided by DBSA are key to these energy storage applications.

Surface Modification and Nanomaterial Integration

The surfactant properties of DBSA are instrumental in modifying surfaces and integrating nanomaterials into polymer matrices, creating functional composites and engineered interfaces.

In Situ Coating of Nanoparticles (e.g., Rutile, Cadmium Sulfide)

DBSA plays a crucial role as a surfactant in the in-situ coating of nanoparticles with conductive polymers. This process involves polymerizing the monomer directly in a solution containing a dispersion of the nanoparticles. The amphiphilic nature of DBSA is key; its hydrophobic tail adsorbs onto the nanoparticle surface, while its hydrophilic head orients towards the aqueous medium, creating a stable dispersion and a template for polymerization.

A clear example is the synthesis of PANI-DBSA-Cadmium Oxide (CdO) nanocomposites. ossila.com In this process, DBSA is introduced as a surfactant to aid the protonation and formation of a long-chain PANI-CdO composite. ossila.com The DBSA facilitates a more uniform dispersion of the CdO nanoparticles within the PANI matrix during the in-situ chemical polymerization. ossila.com This dual role as a surfactant for nanoparticle stabilization and a dopant for the polymer shell allows for the creation of intimately mixed nanocomposites with enhanced electrochemical performance for applications like supercapacitors. ossila.com

Interfacial Engineering in Organic Electronic Devices (e.g., Perovskite Solar Cells)

Interfacial engineering is critical for optimizing charge transfer and minimizing recombination losses in multi-layered organic electronic devices. DBSA is used to synthesize conductive polymer composites that function as these crucial interfacial layers.

Development of Liquid-Phase Non-Solidified Materials (e.g., Hole Sealing Materials)

The unique properties of p-(3-Dodecyl)benzenesulphonic acid (DBSA) have led to its investigation in the formulation of advanced liquid-phase non-solidified materials, particularly for applications in electronics where hole transport and sealing are critical. These materials, often in the form of conductive polymer solutions or liquid crystals, leverage the surfactant and doping capabilities of DBSA to achieve desired functionalities without transitioning into a solid state.

One of the primary areas of research is the use of DBSA as a dopant for conducting polymers, such as polyaniline (PANI). researchgate.netmdpi.com The incorporation of DBSA into the polymer matrix enhances the solubility of the polymer in organic solvents, a crucial factor for creating processable, liquid-phase materials. mdpi.commdpi.com The long dodecyl chain of DBSA increases its lipophilicity, which in turn aids the dissolution of the doped PANI in common organic solvents like xylene. researchgate.netmdpi.com This results in the formation of a conductive polymer solution that can be applied as a coating or film. researchgate.net

Research has demonstrated that these DBSA-doped PANI solutions can be blended with other materials, such as UV-curable coatings, to create flexible and transparent conductive films. researchgate.net For instance, a study on DBSA-doped PANI synthesized in xylene reported the formation of a stable, dark green conductive solution. researchgate.net When blended with a UV-curable coating and applied to a polyethylene (B3416737) terephthalate (B1205515) (PET) sheet, the resulting composite film was flexible, transparent, and possessed antistatic properties. researchgate.net The conductivity of these materials is a key characteristic, with studies reporting conductivity values around 2.03 S/cm for optimized DBSA-doped PANI. researchgate.net The morphology of the synthesized polymer, often appearing as needle-like shapes, has been linked to higher conductivity. researchgate.net

The application of such conductive, liquid-phase materials extends to the realm of hole transport layers (HTLs) in electronic devices like perovskite solar cells (PSCs). researchgate.netnrel.gov The HTL plays a crucial role in efficiently extracting and transporting holes from the active layer to the electrode. researchgate.net While the specific use of this compound as a primary component of a hole sealing material is an emerging area, its function as a dopant in materials used for HTLs is relevant. The ability of DBSA to create soluble and conductive polymers is advantageous for fabricating these layers from a liquid phase. mdpi.commdpi.com

Furthermore, the surfactant nature of DBSA allows for the formation of lyotropic liquid crystalline phases when mixed with other surfactants and water. researchgate.net These ordered, non-solidified phases could offer pathways for developing novel functional materials where the controlled alignment of molecules is essential. Research on mixtures of sodium dodecyl-p-benzene sulfonate (a salt of DBSA) and other non-ionic surfactants has shown the formation of various liquid crystal phases, such as lamellar phases, in aqueous solutions. researchgate.net The investigation of these liquid crystalline systems could open up new possibilities for creating structured, non-solidified materials for specialized electronic applications.

Research Findings on DBSA-Doped Conductive Polymers

Polymer MatrixSolvent/Dispersion MediumKey FindingsReported ConductivityReference
Polyaniline (PANI)XyleneFormation of a stable, conductive solution. Resulting films are flexible and transparent with antistatic properties when blended with a UV-curable coating.~2.03 S/cm researchgate.net
Polyaniline (PANI)Aqueous solutionDBSA acts as both a surfactant and a dopant, leading to a soluble form of PANI in organic solvents.Not specified mdpi.commdpi.com
PANI-coated Viscose FiberEthanol (B145695)/water solutionCreated a conductive composite fiber with stable conductivity even after multiple washes.2.5 × 10-2 S cm-1 (after 40 washes)[]

Environmental Behavior and Biodegradation Studies of P 3 Dodecyl Benzenesulphonic Acid

Aerobic Biodegradation Mechanisms and Rates

Aerobic biodegradation is the primary pathway for the removal of p-(3-Dodecyl)benzenesulphonic acid from the environment. mdpi.com Microorganisms play a crucial role in breaking down this surfactant into simpler, less harmful substances.

The aerobic biodegradation of this compound is a multi-step process. A proposed primary degradation pathway involves the initial oxidation of the dodecyl chain. This is followed by the shortening of the alkyl chain and subsequent opening of the benzene (B151609) ring. researchgate.net

A key feature of this process is the formation of sulfophenyl carboxylates (SPCs) as intermediates. researchgate.net Research has identified novel intermediate products, such as 4-sodium sulfophenyldodecanoate acid and its homologs, during the biodegradation of dodecyl benzene sulfonate (DBS) by the algae Chlorella vulgaris. researchgate.netnih.gov The degradation process can be summarized in three main steps: chain-shorting oxidation, ring-opening oxidation of the benzene ring, and the degradation of smaller molecules. researchgate.net

A variety of microorganisms are capable of degrading this compound. Studies have isolated bacterial strains such as Pseudomonas fluorescens P-11, Bacillus sp. B-24, and Aeromanas sp. A-2 from contaminated soils, which have demonstrated the ability to use sodium dodecyl benzene sulfonate (SDBS) as a carbon source for growth. hjkxyj.org.cn Under optimal conditions (pH 7.0 and 30°C), these strains can achieve over 95% removal of SDBS from a liquid medium containing 40 mg/L of the compound within 72 hours. hjkxyj.org.cn Notably, Pseudomonas fluorescens P-11 showed a removal rate of nearly 100%. hjkxyj.org.cn

Environmental conditions significantly influence the rate of biodegradation. Factors such as pH, temperature, and the presence of other organic matter can affect microbial activity. hjkxyj.org.cnfrontiersin.org For instance, the degradation of sodium dodecyl sulfate (B86663) (SDS) by soil microorganisms in a lake–terrestrial ecotone was observed to be in the range of 11 to 16 mg/kg·d under long-term, low-concentration exposure. mdpi.com The structure of the microbial community can also be altered by the presence of the surfactant, which in turn affects the degradation pathways. mdpi.com

Anaerobic Biodegradation Pathways

While aerobic biodegradation is the dominant process, this compound is also subject to degradation under anaerobic conditions, meaning it can be broken down in environments lacking oxygen. pcc.eu The specific pathways and rates of anaerobic biodegradation are generally slower and less efficient than aerobic processes.

Photodegradation Processes in Aqueous Suspensions

Photodegradation, the breakdown of compounds by light, can also contribute to the environmental fate of this compound, particularly in aqueous environments. Studies have shown that the presence of a photocatalyst like TiO2 and UV light can break the alkyl chain of dodecyl benzene sulfonate. nih.gov The addition of hydrogen peroxide (H2O2) or ferrous ions (Fe2+) to an ultrasonic irradiation system has also been shown to enhance the removal of DBS in water samples. nih.gov

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. nih.gov The potential for this compound to bioaccumulate in aquatic organisms is a key consideration for its environmental risk assessment.

The bioconcentration factor (BCF) is a common measure used to quantify bioaccumulation. rivm.nl For sodium dodecylbenzene (B1670861) sulfonate, a measured BCF of 35 was reported in bluegill sunfish (Lepomis macrochirus). echemi.com This value was significantly lower than the predicted BCF of 6300, with the difference attributed to metabolism of the compound by the fish. echemi.com This suggests that while there is some potential for bioaccumulation, metabolic processes in aquatic organisms can reduce the extent of accumulation.

Soil Mobility and Water Solubility Implications for Environmental Fate

The mobility of this compound in soil and its solubility in water are critical factors determining its distribution and fate in the environment. The compound is soluble in water. chemicalbook.comechemi.comchemicalbook.com This solubility facilitates its transport through soil and into aquatic systems.

The interaction of this compound with soil particles can influence its mobility. As an anionic surfactant, it can adsorb to soil components, which may retard its movement through the soil profile. However, its water solubility also means it can be readily leached from soils and transported to groundwater or surface water bodies.

Interfacial and Micellization Phenomena of Dodecylbenzenesulfonic Acid As a Surfactant

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. For DBSA, the CMC is a key parameter that governs its effectiveness in various applications.

Studies have shown that the CMC of DBSA in aqueous solutions can be determined using various techniques, including surface tensiometry and conductivity measurements. researchgate.netjcsp.org.pk For instance, surface tension measurements using the ring method have been employed to pinpoint the CMC of DBSA in water. hereon.de One study reported a CMC value of approximately 0.53 mM for 4-dodecylbenzene sulfonic acid in water. rsc.org Another investigation determined the CMC of sodium dodecylbenzenesulfonate to be 0.37 mM through specific electrical conductivity measurements. researchgate.net

Several factors can influence the CMC of DBSA:

Hydrophobic Group Structure: The length and branching of the dodecyl chain impact the hydrophobicity of the molecule. An increase in the hydrocarbon chain length generally leads to a logarithmic decrease in the CMC because it enhances the tendency of the surfactant to escape the aqueous environment and form micelles. pharmacy180.com

Addition of Electrolytes: The presence of electrolytes, such as salts, in a solution of an ionic surfactant like DBSA typically decreases the CMC. pharmacy180.com This is attributed to the reduction of electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations. pharmacy180.com

Temperature: For many ionic surfactants, the effect of temperature on the CMC is generally less pronounced compared to non-ionic surfactants. pharmacy180.com However, temperature can still influence the hydration of the ionic head groups and the solubility of the surfactant, thereby affecting the CMC.

Presence of Co-solvents: The addition of co-solvents like ethanol (B145695) can alter the solvent properties and, consequently, the CMC. For instance, adding alcohol to an aqueous solution can increase the solubility of the surfactant, which in turn can lead to an increase in the CMC. pharmacy180.com

The following table summarizes some reported CMC values for DBSA and its sodium salt under different conditions.

CompoundMethodCMC (mM)Reference
4-Dodecylbenzene sulfonic acidNot specified~0.53 rsc.org
Sodium dodecylbenzenesulfonateSpecific electrical conductivity0.37 researchgate.net

Aggregation Behavior and Micellar Structure Characterization

Above the CMC, DBSA molecules self-assemble into aggregates known as micelles. The characterization of these micelles provides insights into their size, shape, and internal structure, which are critical for understanding their solubilization capacity and interaction with other molecules.

Small-angle neutron scattering (SANS) is a powerful technique used to study the structure and interaction of DBSA micelles in aqueous solutions. hereon.de SANS studies have revealed that DBSA can form micelles whose size and shape are dependent on the surfactant concentration. hereon.de As the concentration of DBSA increases, a transition from spherical to rod-like micelles can occur. hereon.de This growth in micelle size with increasing surfactant content is a typical behavior for ionic surfactants. hereon.de

The aggregation number, which is the average number of surfactant monomers in a micelle, is another important parameter. For DBSA, the aggregation number can be influenced by factors such as the presence of solutes. For example, in dodecane (B42187) and benzene (B151609) hydrocarbon systems, the aggregation number of dodecylbenzenesulfonate (DBS) micelles was determined using pyrene (B120774) fluorescence. nih.gov It was found that benzene molecules can move freely within the micelle, while dodecane is more confined to the core. nih.gov The presence of benzene can lead to a larger area per head group at the micelle interface and a lower aggregation number. nih.gov

The structure of the micelles can also be influenced by the nature of the counterions. For ionic surfactants, a significant portion of the counterions are bound to the micelle surface, which affects the electrostatic interactions and, consequently, the micellar structure. pharmacy180.com

A study on 4-dodecylbenzene sulfonic acid found that with increasing concentration, a transition from micelles to vesicles can occur. rsc.org These vesicles were observed to have a unilamellar structure with a size of approximately 80 nm and coexisted with micelles in the solution. rsc.org

Interaction with Polymers in Aqueous Solutions (e.g., Polyvinylpyrrolidone)

The interaction between surfactants and polymers in aqueous solutions is a subject of significant scientific and industrial interest. The combination of DBSA with polymers like polyvinylpyrrolidone (B124986) (PVP) can lead to the formation of polymer-surfactant complexes with unique properties.

The interaction between DBSA and PVP has been investigated using techniques such as conductance and surface tension measurements. researchgate.networldscientific.com These studies have shown that DBSA and PVP interact strongly with each other, leading to the formation of complexes. jcsp.org.pk The critical aggregation concentration (CAC) is a key parameter in these systems, representing the concentration at which the surfactant starts to bind to the polymer chain. The CAC for the DBSA-PVP system is typically lower than the CMC of the pure surfactant, indicating that the polymer facilitates the aggregation of the surfactant molecules. jcsp.org.pk

The proposed mechanism for this interaction often involves hydrophobic interactions between the dodecyl chain of DBSA and the hydrophobic parts of the PVP polymer chain. researchgate.net The DBSA micelles are thought to nucleate on the hydrophobic sites of the polymer, forming a "necklace and head" structure. researchgate.net

The addition of electrolytes, such as sodium chloride (NaCl), can influence the interaction between DBSA and PVP. The presence of salt can affect the electrostatic interactions and the conformation of the polymer chain, thereby modulating the binding of the surfactant to the polymer. researchgate.net

The following table presents key parameters related to the interaction of DBSA with polymers.

SystemParameterValueReference
DBSA-PVPCritical Aggregation Concentration (CAC)Lower than CMC of DBSA jcsp.org.pk
DBSA-PVPBinding MechanismHydrophobic interaction researchgate.net

Adsorption Properties at Interfaces and Their Modulation by Co-ions

The ability of DBSA to adsorb at various interfaces, such as the air-water interface and solid-liquid interfaces, is fundamental to its function as a surfactant. This adsorption lowers the interfacial tension and is a prerequisite for processes like emulsification, foaming, and wetting.

The adsorption of DBSA at interfaces is driven by the amphiphilic nature of the molecule. The hydrophobic dodecylbenzene (B1670861) tail has a low affinity for water and tends to move to the interface, while the hydrophilic sulfonate head group remains in the aqueous phase.

The adsorption properties of DBSA can be influenced by the presence of co-ions. For ionic surfactants, the addition of electrolytes can enhance adsorption at the interface. pharmacy180.com The counter-ions from the electrolyte can screen the electrostatic repulsion between the charged head groups of the adsorbed surfactant molecules, allowing for a more densely packed layer at the interface.

Studies have investigated the adsorption of DBSA on various materials, including biochars derived from corn straw and poplar leaves. nih.govnih.gov The adsorption mechanisms in these systems are complex and can involve a combination of partitioning, anion exchange, hydrogen bonding, covalent bonding, and charge transfer. nih.govnih.gov The adsorption capacity was found to be dependent on the properties of the adsorbent material, such as its surface area and functional groups. mdpi.com

The presence of co-ions can also play a significant role in the adsorption of DBSA onto solid surfaces. For instance, in the context of environmental remediation, the interaction of DBSA with minerals and organic matter in soil and sediment is influenced by the ionic composition of the aqueous phase.

Analytical and Spectroscopic Characterization Techniques Applied to P 3 Dodecyl Benzenesulphonic Acid and Its Derivatives

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of p-(3-dodecyl)benzenesulphonic acid and its derivatives, IR spectra provide key insights into their molecular structure.

The IR spectrum of a polysilsesquioxane containing sulphonic acid groups (PSQ-SO3H) showed a distinct absorption peak at 1193 cm⁻¹, which is attributed to the sulfonate groups. researchgate.net For polydodecyl benzene (B151609) sulfonic acid/polyaniline (PDBSA/PANI) composites, characteristic absorption peaks are observed at 1583 cm⁻¹, 1460 cm⁻¹, 1245 cm⁻¹, 1063 cm⁻¹, and 763 cm⁻¹, corresponding to the functional groups in polyaniline. researchgate.net

In a study of pyridine-3-sulfonic acid, the S-O stretching vibration was observed as a strong band at 1035 cm⁻¹ in the IR spectrum. asianpubs.org The SO2 deformation vibrations, specifically the scissoring mode, were found in the range of 565 ± 45 cm⁻¹ and observed at 633 and 608 cm⁻¹ in the IR spectrum. asianpubs.org The C-S stretching vibration typically appears in the region of 760 ± 25 cm⁻¹, and for pyridine-3-sulfonic acid, it was assigned to the band at 742 cm⁻¹. asianpubs.org

Table 1: Key IR Absorption Bands for p-Dodecylbenzenesulphonic Acid and Related Compounds

Functional GroupWavenumber (cm⁻¹)Compound Context
Sulfonate (S=O)1193Polysilsesquioxane (PSQ-SO3H) researchgate.net
Polyaniline Backbone1583, 1460, 1245, 1063, 763Polydodecyl benzene sulfonic acid/polyaniline (PDBSA/PANI) researchgate.net
S-O Stretch1035Pyridine-3-sulfonic acid asianpubs.org
SO₂ Scissoring633, 608Pyridine-3-sulfonic acid asianpubs.org
C-S Stretch742Pyridine-3-sulfonic acid asianpubs.org

Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of molecular structures, including the differentiation of isomers. Both ¹H and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

For instance, the formation of a complex between p-sulfonic calix researchgate.netarene and a kinase inhibitor was analyzed using ¹H NMR, which showed changes in the chemical shifts of the inhibitor upon complexation, indicating an interaction between the host and guest molecules. nih.gov The stoichiometry of this complex was determined to be 1:1 using the Job plot method with ¹H NMR data. nih.gov Furthermore, ¹H NMR quantification was used to assess the enhanced aqueous solubility of the complex. nih.gov In the structural characterization of a soluble polysilsesquioxane containing phosphonic acid side-chains, ²⁹Si NMR was utilized, revealing two broad signals corresponding to different silicon environments. researchgate.net

UV-Visible Spectroscopy for Electronic Properties and Doping Confirmation

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic properties of molecules and to confirm phenomena such as doping in conductive polymers. The absorption of UV or visible light corresponds to electronic transitions within the molecule.

In the analysis of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a common derivative, UV-Vis spectra show a characteristic peak around 221 nm, which is attributed to the π-π* electronic transitions of the C=C bonds within the aromatic ring. researchgate.net Another peak at approximately 266 nm can be associated with the π-π* transition of the C=C bond in the presence of nanoparticles, indicating interactions within a composite material. researchgate.net The analysis of alkyl arylsulfonate esters, which are related structures, can be performed using UPLC combined with UV detection at 220 nm. waters.com This method has been shown to be effective for detecting these compounds in pharmaceutical substances. waters.com

Electron Microscopy (FE-SEM) for Morphology and Nanostructure Assessment

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to assess the morphology and nanostructure of materials. ijpbs.commdpi.com It provides detailed topographical information of the sample's surface with nanometer-scale resolution. ijpbs.com

FE-SEM can produce clear, detailed, and three-dimensional images of a sample's surface. ijpbs.com This technique is particularly useful for characterizing nanomaterials and observing fine surface details. researchgate.netpolyu.edu.hk For example, in the characterization of nanocarriers, FE-SEM images revealed spherical shapes with a slightly rough surface, a morphology that could enhance drug delivery efficiency due to a higher surface area. researchgate.net The average particle size of these nanostructures can also be determined from FE-SEM images. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique for monitoring the progress of chemical reactions and assessing the purity of products. silicycle.com It is also used as an impregnation medium for the detection of certain biomolecules. nih.gov

In practice, a small spot of the sample is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). silicycle.com The plate is then developed in a chamber with a suitable mobile phase. The separation of components is based on their differential partitioning between the stationary and mobile phases. Visualization of the separated spots can be achieved under UV light if the compounds are fluorescent or by using specific staining reagents. silicycle.comepfl.ch For instance, p-toluenesulfonic acid is used as a spray reagent for the detection of steroids, flavonoids, and catechins, which appear as spots under long-wavelength UV light after heating. epfl.ch

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This is crucial for verifying the empirical formula of a newly synthesized substance. For this compound (C₁₈H₃₀O₃S), elemental analysis would be used to confirm the mass percentages of carbon, hydrogen, oxygen, and sulfur. While specific experimental data for this compound is not provided in the search results, the technique is a standard procedure for the characterization of any pure chemical compound. The theoretical elemental composition can be calculated from its molecular formula.

Advanced Research Perspectives and Future Directions

Development of Novel DBSA-Based Catalysts for Sustainable Chemical Synthesis

P-(3-Dodecyl)benzenesulphonic acid (DBSA) has emerged as a highly efficient, eco-friendly, and reusable Brønsted acid catalyst for a variety of organic transformations, aligning with the principles of green and sustainable chemistry. researchgate.netnano-ntp.comresearchgate.net Its surfactant properties and strong acidity make it a versatile catalyst in numerous reactions. google.com

Key Catalytic Applications:

Synthesis of Xanthenes: DBSA effectively catalyzes the reaction of aromatic and aliphatic aldehydes with β-naphthol to produce 14-aryl- and 14-alkyl-14-H-dibenzo[a,j]xanthenes in high yields and with short reaction times, particularly under solvent-free conditions. shirazu.ac.ir The catalyst demonstrates remarkable reusability, maintaining its activity for multiple successive runs. shirazu.ac.ir

Acylal Synthesis: It serves as a chemoselective catalyst for the synthesis of 1,1-diacetates (acylals) from aldehydes under solvent-free conditions at room temperature. researchgate.net This method is noted for its mild conditions, excellent yields, and the use of an inexpensive and recyclable catalyst. researchgate.net

Acetylation and Formylation: DBSA is an efficient catalyst for the acetylation of alcohols and phenols and the formylation of alcohols under solvent-free conditions. researchgate.net It shows high selectivity for these reactions, and the catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.net

Biginelli Reaction: In the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/-thiones (DHPMs) via the Biginelli reaction, DBSA acts as a recyclable catalyst under solvent-free conditions at elevated temperatures. researchgate.net It has shown superiority in terms of yield and reaction time compared to several other solid acid catalysts. researchgate.net

Esterification: DBSA acts as both a catalyst and a surfactant in the synthesis of esters from fatty acids and various alcohols. google.com In a microemulsion system, it increases the contact between reactants, leading to high conversion rates (74% to 99%) under mild conditions. google.com

The development of novel catalysts is a cornerstone of sustainable organic synthesis. nano-ntp.comresearchgate.net Researchers are focused on creating catalysts that are not only efficient and selective but also reusable and derived from earth-abundant, non-toxic materials. researchgate.netnus.edu.sg The use of such catalysts in industrial processes can significantly reduce the environmental footprint of the chemical industry. nano-ntp.comnus.edu.sg Mechanochemical synthesis is another green approach being explored for preparing solid catalysts without the need for solvents, further enhancing the sustainability of chemical processes. rsc.org

Interactive Table: Comparison of DBSA with Other Catalysts for Diacetylation of Benzaldehyde
Catalyst Reaction Condition Time (min) Yield (%) Reference
DBSA RT, Solvent-free 5 98 researchgate.net
HY-Zeolite Reflux, Solvent-free 35 94 researchgate.net
Sc(OTf)3 CH3CN, RT 30 98 researchgate.net
LiBF4 Neat, 50 °C 30 95 researchgate.net
H2NSO3H Neat, RT 15 96 researchgate.net

Tailoring Material Properties via DBSA Doping for Enhanced Performance in Organic Electronics and Composites

Dodecylbenzenesulfonic acid (DBSA) plays a crucial role as a dopant in modifying the properties of various materials, particularly conducting polymers and their composites, for applications in organic electronics. researchgate.netresearchgate.netnih.gov Its dual function as a dopant and a surfactant allows for the synthesis of materials with enhanced electrical conductivity, processability, and stability. osti.gov

Applications in Organic Electronics and Composites:

Conducting Polymers: DBSA is widely used as a dopant for polyaniline (PANI). researchgate.netosti.gov In this role, DBSA protonates the PANI backbone, increasing its electrical conductivity. osti.gov The long alkyl chain of DBSA also improves the solubility of PANI in organic solvents, which is a significant advantage for processing. nih.gov

Polymer Composites: DBSA is instrumental in the preparation of composites of conducting polymers with other materials, such as activated carbon (AC) and reduced graphene oxide (rGO). osti.govresearchgate.net In PANI/AC composites, DBSA influences the doping level and conjugation length of the PANI, which in turn affects the specific capacitance of the material. osti.gov For PANI/rGO nanocomposites, DBSA facilitates strong interactions between the components, leading to high electrical conductivity. researchgate.net

Bioelectronics: A novel conductive polymer composite, PEDOT:DBSA, has been developed for bioelectronic applications. researchgate.net This material exhibits excellent biocompatibility and electrical properties comparable to the widely used PEDOT:PSS. researchgate.net Cross-linking with agents like glycidoxypropyltrimethoxysilane (GOPS) imparts long-term stability in aqueous solutions, making it suitable for wearable and implantable bioelectronics. researchgate.net

Enhanced Rigidity: In PANI-based composites, DBSA can be used in conjunction with a cross-linking polymer like divinylbenzene (B73037) (DVB) to enhance the rigidity of the resulting material. researchgate.net

The performance of these DBSA-doped materials can be further tailored by controlling the concentration of DBSA, the choice of oxidant in the polymerization process, and post-treatment methods. osti.govkoreascience.kr For example, the specific capacitance of PANI/AC composites is a function of the DBSA concentration used during synthesis. osti.gov Furthermore, the morphology and thermal stability of PANI-DBSA films can differ significantly depending on whether ammonium (B1175870) persulfate or ferric chloride is used as the oxidant. koreascience.kr

Interactive Table: Properties of DBSA-Doped Polyaniline Composites
Composite Material Key Property Enhanced Mechanism of Enhancement Potential Application Reference
PANI-DBSA Electrical Conductivity, Solubility Doping of PANI backbone, Surfactant action Conducting polymers nih.govosti.gov
PANI/AC-DBSA Specific Capacitance Control of doping level and conjugation length Supercapacitors osti.gov
PEDOT:DBSA Biocompatibility, Electrical Stability Doping and cross-linking Bioelectronics researchgate.net
PANI-DBSA/DVB Rigidity Doping and cross-linking Structural electronics researchgate.net
PANI-DBSA/rGO Electrical Conductivity Strong interaction between components Conductive coatings, sensors researchgate.net

Comprehensive Environmental Risk Assessment and Remediation Strategies for Sulfonic Acid Surfactants in Complex Matrices

This compound and related alkylbenzene sulfonates (ABS) are widely used as surfactants in various products, leading to their release into the environment. regulations.gov A comprehensive assessment of their environmental risks and the development of effective remediation strategies are therefore of high importance.

Environmental Fate and Ecotoxicity:

Biodegradability: Alkylbenzene sulfonates are generally considered to be readily biodegradable, especially the linear isomers. regulations.gov They show strong sorption to sludge in wastewater treatment facilities, which aids in their removal from the aqueous phase. regulations.gov

Photodegradation: These compounds are highly susceptible to photodegradation. regulations.gov

Toxicity: DBSA exhibits low to moderate toxicity to non-target organisms. regulations.gov However, at high concentrations, it can be harmful to aquatic life. valudor.com The predicted no-effect concentration (PNEC) for freshwater bodies has been determined to be 3.7 μg/L based on acute toxicity to crustaceans. env.go.jp

Environmental Risk Assessment:

The primary route of environmental exposure is through residues going "down-the-drain" after product use. regulations.gov

Risk assessments conducted by regulatory agencies have evaluated dietary and incidental oral exposure for humans and have generally found the risks not to be of concern at current usage levels. regulations.gov

For environmental organisms, due to high biodegradability and sorption to sludge, minimal exposure is expected from registered uses, and therefore, the risk is considered low. regulations.gov

Remediation Strategies:

Wastewater Treatment: Conventional wastewater treatment processes, which include biodegradation and sludge sorption, are effective in removing a significant portion of these surfactants. regulations.gov

Advanced Oxidation Processes: Methods like ozonation and UV radiation can be employed for the remediation of surfactant contamination. researchgate.net

Surfactant-Enhanced Remediation: In a different context, surfactants themselves are used to enhance the remediation of other contaminants, such as non-aqueous phase liquids (NAPLs), in soil and groundwater. epa.govnumberanalytics.comnumberanalytics.com They work by increasing the solubility and mobility of these pollutants, making them easier to remove. epa.govnumberanalytics.com

Soil Washing: Surfactants are used in soil washing techniques to remove heavy metals and other contaminants from polluted soils.

It is crucial to continue monitoring the environmental levels of sulfonic acid surfactants and to refine risk assessment models. Further research into more advanced and sustainable remediation technologies, including the use of biosurfactants as greener alternatives, is also warranted. researchgate.net

Interactive Table: Environmental Data for Dodecylbenzenesulfonic Acid
Parameter Value Condition/Organism Reference
Biodegradation 69% in 28 days OECD Guideline 301B valudor.com
Log Kow 1.96 - valudor.com
72h NOEC (Growth Inhibition) 1,000 µg/L Pseudokirchneriella subcapitata (Green algae) env.go.jp
21d NOEC (Mortality/Reproduction) 570 µg/L Daphnia magna (Crustacean) env.go.jp
263d NOEC (Reproduction) 106 µg/L Pimephales promelas (Fathead minnow) env.go.jp
96h LC50 1.66 mg/L Oncorhynchus mykiss (Rainbow trout) valudor.com

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Understanding and Property Prediction

Computational chemistry and molecular modeling have become indispensable tools for gaining deeper insights into the behavior of chemical compounds like this compound at the molecular level. These approaches allow for the prediction of properties and the elucidation of reaction mechanisms, which can guide experimental work and the design of new materials and processes.

Applications in Understanding DBSA:

Property Prediction: Computational methods can be used to predict a wide range of physicochemical properties, such as molecular polar surface area, which is a key descriptor for predicting a drug's ability to cross the blood-brain barrier. nih.gov While not directly a drug, understanding the transport properties of surfactants like DBSA is important for various applications, including drug delivery and environmental fate.

Mechanistic Insights: Molecular modeling can provide a mechanistic understanding of how DBSA functions as a catalyst or a dopant. For instance, it can be used to study the interactions between DBSA and the substrates in a catalytic reaction or the polymer chains in a composite material. nano-ntp.com Density Functional Theory (DFT) calculations are often employed to investigate reaction intermediates and transition states, which helps in designing more effective catalysts. nano-ntp.com

Complex Systems: In silico methods are increasingly used to model complex systems and predict their behavior. mst.edu For example, computational models can be used to predict drug-disease associations or the environmental impact of chemicals. arxiv.org Such approaches could be applied to better understand the broader implications of DBSA use.

Structure-Based Prediction: For complex biological interactions, structure-based computational approaches, often employing machine learning, are used to predict functional sites on proteins, such as DNA-binding residues. researchgate.net Similar principles could be adapted to study the interaction of DBSA with biological macromolecules.

The integration of computational intelligence and hybrid modeling techniques offers powerful capabilities for analyzing and predicting the behavior of complex systems where single models may be insufficient. mst.edu As computational power and algorithmic sophistication continue to grow, these approaches will play an increasingly vital role in advancing our understanding of this compound and its applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of p-(3-dodecyl)benzenesulphonic acid to ensure high purity and yield?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., maintaining 90°C for dispersant activation ), stoichiometric ratios of reactants, and purification steps. Sulfonation of dodecylbenzene with concentrated sulfuric acid or oleum is a common method, requiring careful acid handling to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography (using silica gel and polar solvents) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR and HPLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify alkyl chain integration (δ 0.8–1.5 ppm for dodecyl protons) and aromatic sulfonic acid signals (δ 7.5–8.5 ppm) .
  • FT-IR : Confirm sulfonic acid group presence (asymmetric S=O stretching at ~1180 cm⁻¹ and symmetric at ~1040 cm⁻¹) .
  • Chromatography :
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm for quantifying purity .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 327 for the free acid) .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) to minimize oxidation. Maintain temperatures below 4°C for long-term stability. Avoid contact with moisture (hygroscopicity may alter surfactant properties) and strong bases, which can neutralize the sulfonic acid group. Use corrosion-resistant labware (e.g., glass or PTFE) during handling .

Advanced Research Questions

Q. What experimental strategies can elucidate the photochemical degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Photolysis Studies : Exclude aqueous solutions to UV-Vis light (λ = 254–365 nm) in photoreactors. Monitor degradation products via LC-MS or GC-MS, focusing on intermediates like alkyl nitrates or dihydrofurans .
  • Radical Trapping : Use scavengers (e.g., tert-butanol for OH• radicals) to identify dominant degradation mechanisms. Compare pathways under high-NOx vs. low-NOx conditions to assess environmental relevance .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and reaction intermediates .

Q. How can researchers investigate the role of this compound in modulating MAPK/ERK signaling pathways in cellular models?

  • Methodological Answer :

  • Cell Culture Models : Treat cancer cell lines (e.g., HeLa or MCF-7) with varying concentrations (0.1–100 µM) of the compound. Assess cytotoxicity via MTT assays .
  • Western Blotting : Quantify phosphorylated ERK1/2 levels using anti-pERK antibodies. Include inhibitors (e.g., U0126 for MEK) to confirm pathway specificity .
  • Transcriptomic Analysis : Perform RNA-seq to identify downstream genes regulated by ERK activation (e.g., c-Fos, EGR1) .

Q. What methodologies are suitable for analyzing the interaction between this compound and serum proteins in pharmacokinetic studies?

  • Methodological Answer :

  • Fluorescence Quenching : Incubate the compound with bovine serum albumin (BSA) and measure tryptophan fluorescence emission (λex = 280 nm). Calculate binding constants (Kb) using Stern-Volmer plots .
  • Circular Dichroism (CD) : Monitor conformational changes in serum proteins upon binding (e.g., α-helix to β-sheet transitions) .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses between the sulfonic acid group and hydrophobic pockets of albumin .

Q. What approaches are effective in resolving contradictions between theoretical predictions and experimental data regarding the surfactant behavior of this compound?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) Validation : Compare experimental CMC (via surface tension measurements) with COSMO-RS predictions. Adjust computational parameters (e.g., solvent dielectric constant) to align with empirical data .
  • Dynamic Light Scattering (DLS) : Resolve discrepancies in micelle size distributions by correlating hydrodynamic radii with surfactant concentration gradients .
  • Microscopy (Cryo-TEM) : Visualize micelle morphologies to verify theoretical models of aggregation behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.